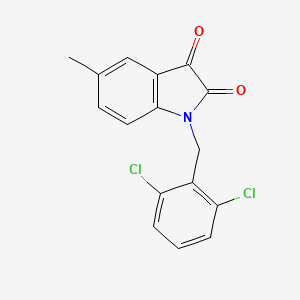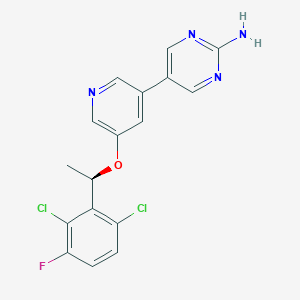
Ship2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SHIP2-IN-1 is a potent inhibitor of SHIP2, a protein that plays a significant role in cellular processes such as the PI3K/AKT pathway . It blocks GSK3β activation by phosphorylation at the Ser9 residue . This compound is used in the research of Alzheimer’s disease .
Molecular Structure Analysis
The molecular weight of this compound is 379.22 and its molecular formula is C17H13Cl2FN4O . The compound appears as a white to off-white solid .Physical And Chemical Properties Analysis
This compound is a solid compound that is white to off-white in color . It has a molecular weight of 379.22 and a molecular formula of C17H13Cl2FN4O . The compound is soluble in DMSO .Aplicaciones Científicas De Investigación
SHIP2 and Disease Regulation
SHIP2 (Src homology 2-containing inositol phosphatase 2) plays a critical role as a negative regulator of intracellular phosphatidylinositol phosphate, a key second messenger in various intracellular signaling pathways. The upregulation of SHIP2 can lead to signaling blockade and related disorders. It has been implicated in various diseases, including cancer, neurodegenerative diseases, type 2 diabetes, and atherosclerosis. The potential therapeutic value of SHIP2 and its inhibitors is emphasized, suggesting that targeting SHIP2 could be beneficial for these diseases (Suwa, Kurama, & Shimokawa, 2010).
SHIP2 in Insulin Signaling and Obesity
Research has highlighted the involvement of SHIP2 in insulin signaling and obesity. Genetic ablation of the gene encoding SHIP2 showed resistance to dietary obesity, indicating its significance in weight gain and glucose homeostasis. This research suggests that inhibiting SHIP2 could be an effective strategy in managing diet-induced obesity, while also raising questions about its dominant role in glucose regulation (Sleeman et al., 2005).
SHIP2 and Cancer
SHIP2 has been shown to play a role in the migration and metastasis of breast cancer cells. Its inhibition appears to control cell migration and could potentially prevent metastasis in breast cancer. This highlights a general role for SHIP2 in controlling cell migration in cancer and its possible utility as a target for cancer therapy (Ghosh et al., 2018).
SHIP2 in Metabolic Syndrome
Polymorphisms in the SHIP2 gene have been associated with physiological abnormalities of the metabolic syndrome. The gene plays an important role in insulin sensitivity, and variations in SHIP2 have been linked to hypertension and other components of the metabolic syndrome, suggesting its significant impact on these metabolic disorders (Kaisaki et al., 2004).
SHIP2's Role in FGF Signaling
SHIP2 has been implicated in the modulation of fibroblast growth factor (FGF) signaling. Research in zebrafish embryos revealed that loss of Ship2a leads to developmental defects due to perturbation of FGF signaling. This suggests that SHIP2's modulation of FGF signaling may be a principal function in mammals and is crucial for normal tissue patterning in early embryonic development (Jurynec & Grunwald, 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-[5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN4O/c1-9(15-13(18)2-3-14(20)16(15)19)25-12-4-10(5-22-8-12)11-6-23-17(21)24-7-11/h2-9H,1H3,(H2,21,23,24)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPYDXUUBCDYKQ-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CN=CC(=C2)C3=CN=C(N=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CN=CC(=C2)C3=CN=C(N=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2391469.png)
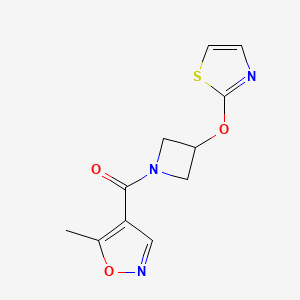
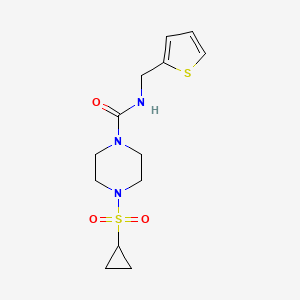
![N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide](/img/structure/B2391474.png)
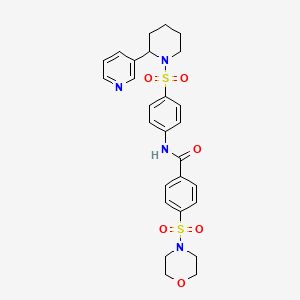
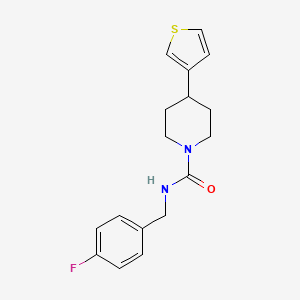
![(2-{[1-(3-methoxypropyl)-1H-pyrazol-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride](/img/structure/B2391477.png)
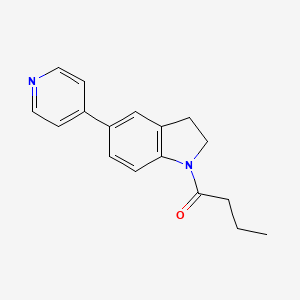
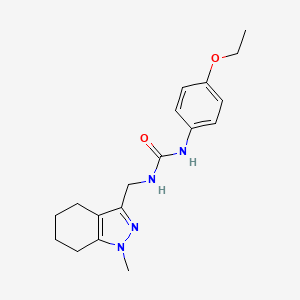
![N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2391482.png)
![[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B2391483.png)
